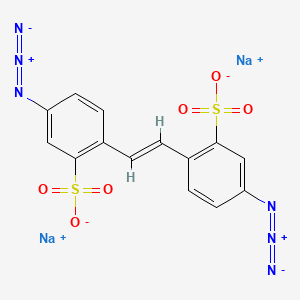

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt

Description

This compound, also known as 4,4'-Diazidostilbene-2,2'-disulfonic acid disodium salt (CAS: 2718-90-3), features a stilbene (ethenediyl) backbone with azido (-N₃) groups at the 5-positions of the benzene rings and sulfonic acid (-SO₃⁻) groups at the 2-positions, neutralized by disodium counterions . Its molecular formula is C₁₄H₁₀N₆O₆S₂·2Na, with a molecular weight of 528.36 g/mol (anhydrous). The azido groups confer photoreactivity, making the compound useful in photochemical crosslinking, polymer synthesis, and biochemical labeling applications .

Properties

Molecular Formula |

C14H8N6Na2O6S2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

HYYYTIDWAIQGHI-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt (CAS No. 2718-90-3), is a synthetic compound known for its unique structural properties and biological applications. This compound belongs to the class of stilbene derivatives and exhibits potential as a photosensitizer and in various biochemical applications.

- Molecular Formula : C14H10N6O6S2·2Na

- Molecular Weight : 466.36 g/mol

- Appearance : White fine powder

- Solubility : Soluble in water; specific solubility data indicates approximately 59.14 g/L at 20°C.

Biological Activity Overview

The biological activity of benzenesulfonic acid derivatives, particularly those with azido groups, has been the subject of research due to their potential applications in photochemistry and biochemistry. The azido group can facilitate various reactions, including click chemistry, making these compounds valuable in medicinal chemistry and material science.

- Photosensitization : The compound can absorb light and generate reactive oxygen species (ROS), which can induce cellular damage or apoptosis in targeted cells.

- Bioconjugation : The azido groups allow for specific labeling or modification of biomolecules through click chemistry, enhancing the targeting capabilities in drug delivery systems.

Case Studies

-

Photodynamic Therapy (PDT) :

- A study demonstrated that benzenesulfonic acid derivatives with azido groups showed significant efficacy as photosensitizers in PDT for cancer treatment. The generation of singlet oxygen was confirmed through spectroscopic methods, indicating potential for selective tumor destruction while minimizing damage to surrounding healthy tissues .

- Bioconjugation Applications :

- Toxicological Assessments :

Data Tables

| Property | Value |

|---|---|

| Melting Point | N/A |

| Boiling Point | N/A |

| ACD/LogP | 2.88 |

| ACD/LogD (pH 7.4) | -1.62 |

| Polar Surface Area | 150.22 Å |

| Number of H bond acceptors | 12 |

| Number of H bond donors | 2 |

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structural analogs, highlighting substituent differences, molecular features, and applications:

Environmental and Industrial Impact

- Biodegradation: Sulfonated stilbenes generally exhibit slower biodegradation compared to non-sulfonated analogs, necessitating wastewater treatment modifications .

Q & A

Basic: What synthetic methodologies are reported for preparing this azido-substituted benzenesulfonic acid derivative?

The synthesis typically involves sequential functionalization of the stilbene backbone. Key steps include:

- Diazotization and Azide Introduction : Diazotization of aromatic amines (e.g., 5-aminobenzenesulfonic acid derivatives) followed by azide substitution. highlights diazotization using nitrous acid and subsequent hydrolysis for analogous intermediates .

- Oxidative Coupling : Potassium permanganate-mediated oxidation of precursor amines to form the ethenediyl (stilbene) core, as seen in related sulfonic acid syntheses .

- Purification : Column chromatography or recrystallization to isolate the disodium salt. Purity (>97%) is confirmed via NMR, LC-MS, and elemental analysis .

Challenges : Control of azide group stability during synthesis (avoiding premature decomposition) and ensuring regioselectivity in substitution.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- Spectroscopy :

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular ion ([M]<sup>+</sup>) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric Na<sup>+</sup> and S content .

Basic: How does this compound’s stability vary under storage or experimental conditions?

- Thermal Stability : Decomposes above 150°C; store at RT in desiccated, dark conditions to prevent azide degradation .

- Photochemical Sensitivity : Azido groups undergo photolytic cleavage under UV light (λ < 350 nm), necessitating amber glassware for light-exposed studies .

- Aqueous Stability : Stable in neutral buffers but hydrolyzes in strong acids/bases. Monitor via pH-dependent UV-Vis spectral shifts .

Advanced: How can photochemical reactivity of the azido groups be leveraged in research applications?

- Photoaffinity Labeling : UV irradiation (e.g., 365 nm) generates nitrene radicals, enabling covalent crosslinking with biomolecules (e.g., proteins, DNA) for mechanistic studies .

- Polymer Crosslinking : Acts as a photoinitiator in hydrogels or photoresponsive materials. Optimize light dose and wavelength to balance crosslink density and azide decomposition .

Methodological Tip : Use quartz cuvettes for in-situ photolysis coupled with real-time HPLC to track reaction kinetics .

Advanced: What are the implications of its structural motifs (stilbene, azido, sulfonate) in supramolecular chemistry?

- Stilbene Fluorescence : The conjugated double bond enables fluorescence quenching studies for sensing metal ions or biomolecular interactions (e.g., via Förster resonance energy transfer) .

- Sulfonate Solubility : Enhances aqueous solubility for biological assays but may require counterion exchange (e.g., Na<sup>+</sup> to NH4<sup>+</sup>) for organic-phase reactions .

- Azido Click Chemistry : Combines with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Note: Residual sodium ions may inhibit catalysis; dialysis recommended .

Advanced: How should researchers mitigate risks associated with azide decomposition during experiments?

- Thermal Runaway Prevention : Avoid concentrated azide solutions >60°C; use controlled heating setups .

- Ventilation : Perform reactions in fume hoods to manage HN3 (hydrazoic acid) gas release .

- Waste Disposal : Quench residual azides with NaNO2/H2SO4 before disposal to prevent explosive metal azide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.